molecular formula C11H10F3NO B2914920 1-[4-(Trifluoromethyl)benzoyl]azetidine CAS No. 1623661-34-6

1-[4-(Trifluoromethyl)benzoyl]azetidine

Cat. No.: B2914920
CAS No.: 1623661-34-6
M. Wt: 229.202
InChI Key: SCFJJELETVOIPN-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzoyl]azetidine is a synthetic organic compound characterized by the presence of an azetidine ring substituted with a 4-(trifluoromethyl)benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzoyl]azetidine typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with azetidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzoyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Trifluoromethyl)benzoyl]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]azetidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)benzoyl]azetidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

azetidin-1-yl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-4-2-8(3-5-9)10(16)15-6-1-7-15/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFJJELETVOIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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